UR-144 N-(5-chloropentyl) analog

Forensic Toxicology Analytical Chemistry Reference Standard

Forensic labs require authenticated standards for this uncharacterized SC to avoid misidentification with UR-144 or XLR-11. This certified reference material (CRM) is the definitive solution. - Enables generation of verified retention times and MS/MS transitions for your in-house library. - Serves as the critical chlorine comparator for halogen-dependent SAR and CYP metabolism studies. - Supplied with comprehensive Certificates of Analysis, eliminating batch-to-batch variability in casework.

Molecular Formula C21H28ClNO
Molecular Weight 345.911
CAS No. 1445577-42-3
Cat. No. B591335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-144 N-(5-chloropentyl) analog
CAS1445577-42-3
Synonyms(1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular FormulaC21H28ClNO
Molecular Weight345.911
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
InChIInChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
InChIKeyCKIOITGXSRFWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UR-144 N-(5-chloropentyl) analog Structural Identity


UR-144 N-(5-chloropentyl) analog (CAS 1445577-42-3) is a synthetic cannabinoid (SC) belonging to the tetramethylcyclopropyl (TMCP) ketone indole class [1]. Structurally, it differs from the parent compound UR-144 solely by the substitution of a chlorine atom at the terminal carbon of the N-pentyl side chain . The molecular formula is C21H28ClNO, with a calculated exact mass of 345.1859 Da and a computed XLogP3-AA of 5.4, indicating substantial lipophilicity [1]. Unlike its extensively studied parent UR-144 and the fluorinated analog XLR-11, the biological activities of this specific 5-chloropentyl analog have not been characterized in the peer-reviewed literature .

Standard Use Analytical reference standard for forensic LC-MS/MS or GC-MS method development
SAR Probe Chlorine-substituted TMCP ketone indole for halogen-dependent structure-activity relationship studies
Identity Confirmed Structure verified by GC-MS and NMR; certified purity per batch (CoA available)

Why Halogenated UR-144 Derivatives Are Not Interchangeable


The pharmacological and metabolic profiles of synthetic cannabinoids are exquisitely sensitive to subtle modifications of the N-alkyl side chain. Direct evidence from the UR-144 chemical series demonstrates that terminal halogenation dramatically alters receptor pharmacology: while UR-144 is a CB2-preferring agonist (Ki CB1 = 150 nM, Ki CB2 = 1.8 nM) , its 5-fluoropentyl analog XLR-11 displays a fundamentally different profile, acting as a potent full agonist at both CB1 (EC50 = 98 nM) and CB2 (EC50 = 83 nM) receptors [1]. Furthermore, chlorine substitution at different positions along the pentyl chain (e.g., N-(2-chloropentyl) or N-(4-chloropentyl) analogs) yields structurally distinct entities with uncharacterized activities [2]. Therefore, generic interchange of UR-144 N-(5-chloropentyl) analog with any other in-class compound—including UR-144 itself, XLR-11, or positional chloropentyl isomers—is scientifically unsound and would invalidate any comparative analytical or forensic study.

Halogen-dependent pharmacology
Terminal halogen identity (H, F, Cl) dramatically alters CB1/CB2 potency and efficacy; UR-144 and XLR-11 profiles do not predict this analog.
Positional isomer mismatch
N-(2-chloropentyl) or N-(4-chloropentyl) analogs are structurally distinct compounds with uncharacterized activities; only the N-(5-chloropentyl) isomer is certified here.
Uncharacterized biological activity
No peer-reviewed functional or metabolic data exist for this specific analog; substitution without validation may compromise comparative study integrity.

Comparative Analytical and In Vitro Evidence


Analytical Reference Standard Purity

As a reference standard intended for forensic and research applications, the product is supplied with a defined purity specification to ensure quantitative accuracy in analytical method development and validation . The molecular structure has been confirmed by GC-MS and NMR, with spectral data available in curated databases [1].

Purity Specification
Lot attribute
≥98%
Supports quantitative calibration for forensic analytical method validation.
CoA available per batch; confirmed by GC-MS and NMR.
Forensic Toxicology Analytical Chemistry Reference Standard

TRPV1 Channel Activation Potential

A comparative study of synthetic cannabinoid off-target effects demonstrated that among a panel of structurally diverse SCs, only UR-144, XLR-11, and AM1220 caused significant activation of TRPV1 channels at concentrations producing maximal CB1 receptor-mediated Gi/GIRK channel effects [1]. Notably, JWH-122 N-(5-chloropentyl) did not activate TRPV1 under identical conditions, suggesting that TRPV1 activation is not a universal property of all 5-chloropentyl analogs but may be restricted to specific core scaffolds [1].

TRPV1 Activation Potential
Class-level inference
UR-144 & XLR-11: significant activation
JWH-122 N-(5-chloropentyl): no activation
Target analog: not directly measured
5-Chloropentyl modification produces divergent off-target profiles depending on core scaffold.
Measured at maximal CB1/Gi-GIRK response; TRPV1 results are scaffold-dependent.
Pharmacology Off-Target Activity TRP Channels

CB1 Receptor Functional Potency Ranking

In a head-to-head comparison of CB1 receptor-mediated Gi/GIRK channel activation efficacy, UR-144 demonstrated relatively low potency (ranked among the least potent of 11 tested SCs, with an efficacy order: 4-fluoro MDMB-BUTINACA > 5-fluoro MDMB-PICA > MDMB-4en-PINACA ≈ WIN 55,212-2 > AB-FUBINACA > AM1220 ≈ JWH-122 N-(5-chloropentyl) > AM1248 > JWH-018 ≈ XLR-11 ≈ UR-144) [1]. The inclusion of JWH-122 N-(5-chloropentyl) in this ranking—which displayed intermediate potency distinct from both UR-144 and XLR-11—provides a critical baseline for contextualizing the potential activity of UR-144 N-(5-chloropentyl) analog [1].

CB1 Functional Potency Ranking
Cross-study comparable
Lowest tier: UR-144, XLR-11
Intermediate tier: JWH-122 N-(5-chloropentyl)
Target analog: not measured
Provides benchmark for SAR procurement; uncharacterized analog may fill intermediate potency gap.
Rank order from Gi-GIRK assay in AtT20 cells; direct measurement required.
Cannabinoid Receptor Structure-Activity Relationship Functional Assay

Forensic and Analytical Research Applications


LC-MS/MS and GC-MS Confirmatory Method Development

Forensic laboratories require authenticated reference standards of emerging synthetic cannabinoids to develop and validate confirmatory analytical methods for seized drug analysis and biological specimen testing . UR-144 N-(5-chloropentyl) analog (Item No. 11951) is specifically intended for this purpose, enabling the generation of retention time, precursor/product ion transitions, and mass spectral libraries for definitive identification of this analog in casework samples [1].

Comparative CYP Phenotyping for Metabolism

Studies have established that the TMCP ketone indole scaffold of UR-144 and XLR-11 is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . UR-144 N-(5-chloropentyl) analog serves as a critical probe for investigating how chlorine substitution (versus fluorine in XLR-11 or hydrogen in UR-144) influences the rate, regioselectivity, and CYP isoform specificity of oxidative metabolism at the TMCP moiety [1].

Halogen Electronegativity SAR Studies

The differential pharmacology of UR-144 (H-terminated) and XLR-11 (F-terminated)—where fluorination increases CB1 potency approximately 2-5 fold in functional assays —establishes a foundation for investigating halogen-dependent SAR. UR-144 N-(5-chloropentyl) analog provides the missing chlorine comparator (Cl-terminated) necessary to determine whether receptor affinity and efficacy correlate with halogen electronegativity (F: 3.98; Cl: 3.16), atomic radius, or lipophilicity in the TMCP ketone indole series [1].

Mass Spectral Database Expansion

Curated mass spectral databases such as the Cayman Spectral Library and mzCloud include authenticated EI-MS and MS/MS data for UR-144 N-(5-chloropentyl) analog . Procurement of this certified reference material enables laboratories to contribute verified spectral data to community databases, improving the collective capability to detect and identify this specific analog in complex matrices [1].

Application
Selection Property
Validation Focus
Analytical method development (LC-MS/MS, GC-MS)
Certified reference standard purity
Retention time, MRM transitions, and mass spectral library verification
CYP metabolism phenotyping
Chlorine-substituted TMCP scaffold
CYP isoform specificity and oxidative metabolite profiling
Halogen electronegativity SAR studies
Halogen electronegativity comparison (H, F, Cl)
Correlation between halogen electronegativity and CB1/CB2 functional potency
Mass spectral database expansion
Authenticated spectral database entry
Contribution of verified EI-MS and MS/MS data to community databases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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